CID 13838568
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 13838568” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 13838568 involves specific chemical reactions and conditions. The preparation methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Detailed synthetic routes and reaction conditions are essential for the accurate production of this compound.
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques. These methods often involve optimized reaction conditions to ensure high yield and purity. The industrial production process may also include purification steps to remove any impurities and achieve the desired quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: CID 13838568 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used
Wissenschaftliche Forschungsanwendungen
CID 13838568 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is utilized for investigating biological pathways and interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, the compound has industrial applications, including the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of CID 13838568 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. Understanding the mechanism of action is crucial for developing new applications and improving the efficacy of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: CID 13838568 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison helps in understanding the distinct features and potential advantages of this compound.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and properties. These unique features make it a valuable compound for various scientific research applications and industrial uses.
Eigenschaften
Molekularformel |
C17H34ISi4 |
---|---|
Molekulargewicht |
477.7 g/mol |
InChI |
InChI=1S/C17H34ISi4/c1-15-11-13-16(14-12-15)19(18)17(20(2,3)4,21(5,6)7)22(8,9)10/h11-14H,1-10H3 |
InChI-Schlüssel |
SECOBQOXJWOEHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Si](C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.